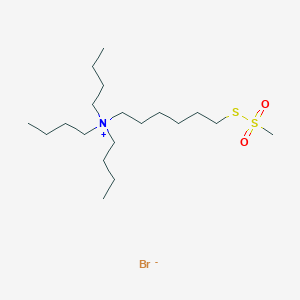
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C19H42BrNO2S2 and a molecular weight of 460.87 . This compound is primarily used in proteomics research and is known for its water solubility and bulkier structure compared to other charged MTS reagents .
Preparation Methods
The synthesis of 6-(Tributylammonium)hexyl Methanethiosulfonate Bromide typically involves the reaction of hexyl methanethiosulfonate with tributylamine in the presence of a bromide source. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Tributylammonium)hexyl Methanethiosulfonate Bromide involves its interaction with cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond and modifying the protein’s structure and function. This modification can be used to study the protein’s topology and function, as well as to develop targeted therapies .
Comparison with Similar Compounds
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide is unique compared to other similar compounds due to its bulkier structure and water solubility. Similar compounds include:
Methanethiosulfonate Ethylammonium (MTSEA): A smaller and less bulky analogue.
Methanethiosulfonate Ethyltrimethylammonium (MTSET): Another charged MTS reagent with different structural properties.
These compounds share similar reactivity but differ in their physical properties and specific applications.
Properties
Molecular Formula |
C19H42BrNO2S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
tributyl(6-methylsulfonylsulfanylhexyl)azanium;bromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-5-8-15-20(16-9-6-2,17-10-7-3)18-13-11-12-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RLLBUWIRFXOKQI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCCCCSS(=O)(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

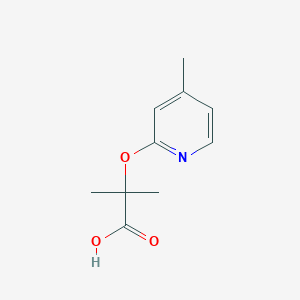
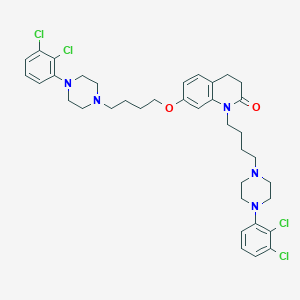
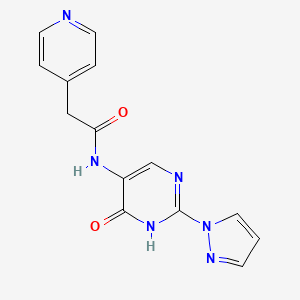
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
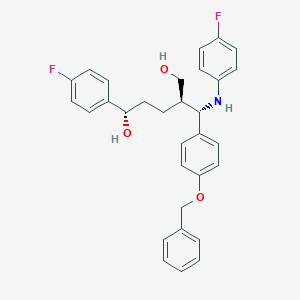

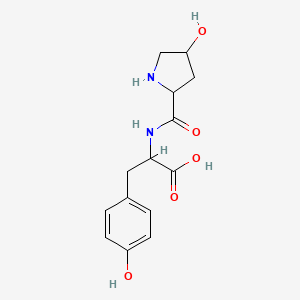
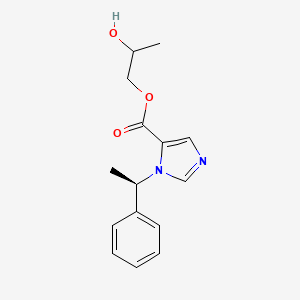
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
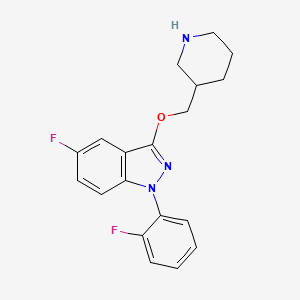
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
